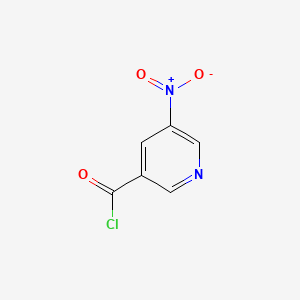

5-Nitronicotinoyl chloride

説明

5-Nitronicotinoyl chloride (CAS No. 59237-53-5) is a nicotinic acid derivative featuring a nitro group at the 5-position and a reactive acyl chloride moiety. This compound is widely utilized in organic synthesis as a key intermediate for introducing the nitronicotinoyl group into target molecules, particularly in pharmaceutical and agrochemical research. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles such as amines or alcohols. Its stability and reactivity are influenced by the interplay between the nitro substituent and the chloride, which also dictates its solubility and handling requirements in synthetic workflows .

特性

CAS番号 |

2013-72-1 |

|---|---|

分子式 |

C6H3ClN2O3 |

分子量 |

186.55 g/mol |

IUPAC名 |

5-nitropyridine-3-carbonyl chloride |

InChI |

InChI=1S/C6H3ClN2O3/c7-6(10)4-1-5(9(11)12)3-8-2-4/h1-3H |

InChIキー |

SNTAEXWRLPBFLM-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=NC=C1[N+](=O)[O-])C(=O)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structurally analogous compounds to 5-nitronicotinoyl chloride share the pyridine core with nitro and/or halogen substituents but differ in functional groups, substitution patterns, and electronic properties. Below is a detailed analysis of key analogues, their structural features, and functional distinctions.

6-Chloro-5-nitronicotinic Acid (CAS 7477-10-3)

- Similarity Score : 0.96 (highest among analogues)

- Structural Differences : Replaces the acyl chloride group with a carboxylic acid.

- Reactivity: The carboxylic acid group confers higher polarity and water solubility compared to 5-nitronicotinoyl chloride. It is less reactive toward nucleophilic acyl substitution but serves as a precursor for esterification or amidation reactions.

- Applications : Used in coupling reactions (e.g., peptide synthesis) where acidic functionality is required .

Ethyl 4,6-Dichloro-5-nitronicotinate (CAS 154012-15-4)

- Similarity Score : 0.82

- Structural Differences : Contains two chlorine atoms (4- and 6-positions) and an ethyl ester instead of an acyl chloride.

- Reactivity: The ester group reduces electrophilicity compared to the chloride, making it more stable toward hydrolysis but less reactive in acylations.

- Applications : Suitable for controlled release of the nitro-substituted nicotinate in multistep syntheses .

Methyl 2-Amino-5-nitronicotinate (CAS 88312-64-5)

- Similarity Score : 0.81

- Structural Differences: Features an amino group at the 2-position and a methyl ester.

- Reactivity: The electron-donating amino group activates the pyridine ring toward electrophilic substitution but may destabilize the nitro group. The ester moiety limits reactivity to specific conditions (e.g., basic hydrolysis).

- Applications : Useful in heterocyclic chemistry for constructing fused-ring systems via intramolecular cyclization .

2-Chloro-5-Methyl-3-nitropyridine (CAS 23056-40-8)

- Similarity Score : 0.80

- Structural Differences : Lacks the carbonyl group but includes a methyl substituent at the 5-position.

- Reactivity : The methyl group’s electron-donating effect slightly counteracts the nitro group’s electron-withdrawing nature, altering regioselectivity in substitution reactions.

- Applications : Primarily employed as a building block for herbicides and fungicides due to its balanced lipophilicity .

5-Nitropyridin-3-ylcarboxylic Acid (CAS 2047-49-6)

- Similarity Score : 0.79

- Structural Differences : Carboxylic acid at the 3-position with nitro at the 5-position.

- Reactivity: The carboxyl group’s resonance effects reduce the nitro group’s electron-withdrawing impact. This compound is more acidic than 5-nitronicotinoyl chloride, favoring ionic interactions in polar solvents.

- Applications : Intermediate in metal-organic framework (MOF) synthesis and coordination chemistry .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Key Functional Groups | Reactivity Profile | Primary Applications |

|---|---|---|---|---|

| 5-Nitronicotinoyl chloride | 59237-53-5 | Acyl chloride, 5-nitro | High electrophilicity | Pharmaceuticals, agrochemicals |

| 6-Chloro-5-nitronicotinic acid | 7477-10-3 | Carboxylic acid, 5-nitro, 6-Cl | Moderate reactivity (acid coupling) | Peptide synthesis, MOFs |

| Ethyl 4,6-dichloro-5-nitronicotinate | 154012-15-4 | Ethyl ester, 4,6-diCl, 5-nitro | Hydrolysis-resistant ester | Multistep organic synthesis |

| Methyl 2-amino-5-nitronicotinate | 88312-64-5 | Methyl ester, 2-amino, 5-nitro | Activated ring for cyclization | Heterocyclic compound libraries |

Table 2: Similarity Scores and Substituent Effects

| Compound Name | Similarity Score | Key Substituent Effects |

|---|---|---|

| 6-Chloro-5-nitronicotinic acid | 0.96 | Carboxylic acid enhances polarity; Cl stabilizes ring |

| Ethyl 4,6-dichloro-5-nitronicotinate | 0.82 | Dichloro substitution increases steric hindrance |

| Methyl 2-amino-5-nitronicotinate | 0.81 | Amino group activates ring for electrophilic attack |

| 2-Chloro-5-methyl-3-nitropyridine | 0.80 | Methyl group balances electron density |

Q & A

Q. How should conflicting spectral data for 5-Nitronicotinoyl chloride derivatives be addressed in peer-reviewed journals?

- Answer : Provide raw data files (e.g., .jdx for NMR) in supplementary materials. Compare with published spectra of structurally similar compounds, noting solvent and instrument differences (e.g., 400 MHz vs. 600 MHz). If contradictions persist, propose hypotheses (e.g., polymorphism) and suggest validation experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。